molecular formula C14H11N3O2S B2973984 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1211210-82-0

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B2973984
CAS No.: 1211210-82-0
M. Wt: 285.32
InChI Key: CADPXVPSCOBVSX-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide typically involves the formation of the isoxazole ring followed by the introduction of the picolinamide moiety. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For instance, the reaction of 2-thiophenylacetylene with nitrile oxide can yield 5-(thiophen-2-yl)isoxazole .

The picolinamide moiety can be introduced through a coupling reaction between the isoxazole derivative and picolinic acid or its derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
  • N-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
  • 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide is unique due to the presence of both the isoxazole and picolinamide moieties. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(11-4-1-2-6-15-11)16-9-10-8-12(19-17-10)13-5-3-7-20-13/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADPXVPSCOBVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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